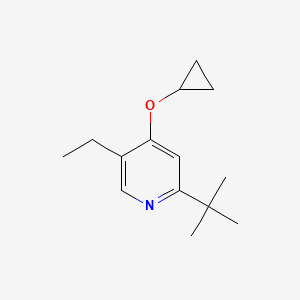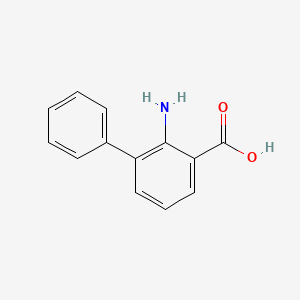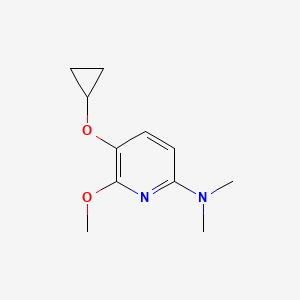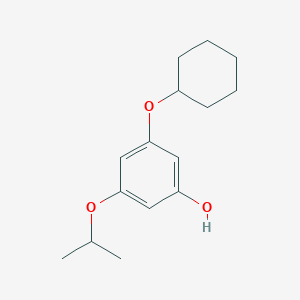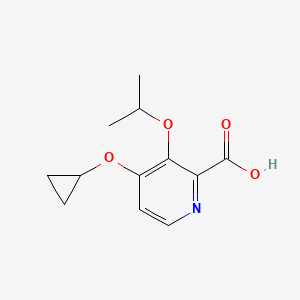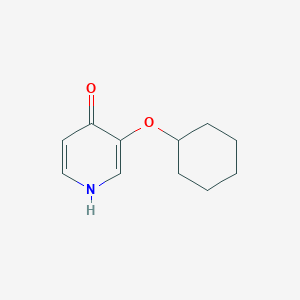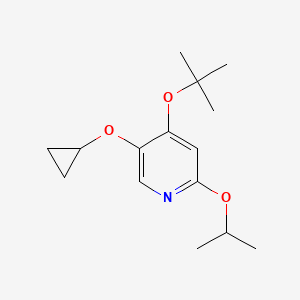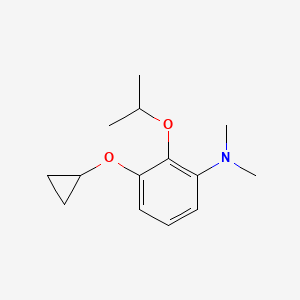
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, along with two methyl groups on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with cyclopropyl and isopropyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the halides are replaced by the corresponding alkoxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylaniline: Similar structure but with different positions of the cyclopropoxy and isopropoxy groups.
2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline: Another isomer with different substitution patterns on the aniline ring.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups provides distinct steric and electronic effects, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-14-12(15(3)4)6-5-7-13(14)17-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
Clé InChI |
ATCOZIZKLSEHNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1OC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


